Estradiol 3-propyl ether is classified as an estrogen and is a member of the steroid family. It is derived from estradiol, which is naturally produced in the ovaries and plays a crucial role in the regulation of the menstrual cycle and reproductive system. The chemical formula for estradiol 3-propyl ether is with a molecular weight of 318.47 g/mol .
The synthesis of estradiol 3-propyl ether can be carried out using the Williamson ether synthesis method. This involves the nucleophilic substitution reaction where estradiol is reacted with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The general reaction can be summarized as follows:
This method is favored for its straightforwardness and efficiency, allowing for high yields under appropriate conditions .
The molecular structure of estradiol 3-propyl ether features a steroid backbone characteristic of estrogens, with a propyl group attached at the C-3 position. The structural formula can be represented as follows:
Key structural features include:
The stereochemistry around specific carbon centers (particularly C-17) is crucial for its biological activity .
Estradiol 3-propyl ether can participate in several chemical reactions typical of ethers and steroids:
These reactions are significant for understanding its reactivity profile and potential transformations in biological systems .
Estradiol 3-propyl ether exerts its effects primarily through interaction with estrogen receptors (ERs), specifically estrogen receptor alpha and beta. Upon binding to these receptors, it induces conformational changes that activate gene transcription related to various physiological processes such as:
The mechanism involves receptor dimerization, translocation to the nucleus, and recruitment of coactivators or corepressors that modulate gene expression .
Estradiol 3-propyl ether exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
Estradiol 3-propyl ether has several applications in scientific research and medicine:
The ongoing research into its pharmacological properties continues to reveal potential new applications within therapeutic contexts .
Estradiol 3-propyl ether, systematically named (17β)-3-Propoxyestra-1,3,5(10)-trien-17-ol, is a semi-synthetic steroid derivative. Its core structure retains the estrane skeleton of estradiol but features a propyl ether group at the C3 phenolic hydroxyl position, replacing the parent compound’s hydroxyl hydrogen [1] [6]. The IUPAC nomenclature explicitly defines stereochemistry at chiral centers: 8R, 9S, 13S, 14S, 17S-configuration, critical for receptor interactions. Alternative synonyms include Estra-1,3,5(10)-trien-17β-ol, 3-propoxy- and Promestriene Impurity 1 [3] [6]. The canonical SMILES notation (C[C@@]1([C@H]2O)[C@](CC2)([H])[C@@](CCC3=C4C=CC(OCCC)=C3)([H])[C@]4([H])CC1
) encodes its three-dimensional conformation, emphasizing the equatorial orientation of the propoxy moiety [1].
Estradiol 3-propyl ether displays distinct physical and chemical properties essential for analytical and formulation applications:
Table 1: Key Physicochemical Properties of Estradiol 3-Propyl Ether
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₂₁H₃₀O₂ | Synzeal, Simson Pharma [1][2] |
Molecular Weight | 314.46 g/mol | Simson Pharma, Veeprho [2][6] |
CAS Registry Number | 22034-63-5 | All commercial sources |
Melting Point | 100–102°C | ChemicalBook [3] |
Solubility | Ethanol, DMSO, Ethyl Acetate (slight); Water (low) | ChemicalBook [3] |
Recommended Storage | Refrigerated | ChemicalBook [3] |
Estradiol 3-propyl ether belongs to a broader class of C3-modified estradiol ethers designed to modulate bioavailability, metabolism, or target affinity:
Promestriene Relationship: Estradiol 3-propyl ether is formally identified as a synthetic precursor or degradation impurity of Promestriene (estradiol 3-propyl ether, 17β-methyl ether), though its standalone biological significance is limited [3] [6]. The C3 etherification shields the phenolic group from rapid phase II conjugation (glucuronidation/sulfation), potentially altering metabolic clearance.
Metabolic Vulnerability: Rat liver microsomal studies demonstrate cytochrome P450-mediated oxidative O-dealkylation of the propyl ether group. This NADPH- and oxygen-dependent process regenerates free estradiol and its metabolites (estrone, estriol), confirming the ether’s role as a reversible prodrug moiety [9].
Saccharinylmethyl Ether Analog: Estradiol 3-saccharinylmethyl ether (E2SME) represents a strategically distinct analog. Its saccharin-linked ether acts as a chemical hydrolysis-driven prodrug, significantly enhancing oral bioavailability (16% in rats vs. ~3% for estradiol) by circumventing hepatic first-pass metabolism [7]. While structurally divergent (incorporating a heterocyclic system), E2SME underscores the pharmacological potential of C3 etherification.
Selenocyanate Derivatives: Recent research explores C3-ether-linked estradiol-selenocyanate hybrids (e.g., 3-selenocyanoalkyl ethers) as anticancer agents. These leverage the steroidal framework for targeted delivery, with the selenocyanate moiety inducing cytotoxic effects. While not direct analogs, they exemplify the application of the C3 ether position for conjugating bioactive groups [10].
Rigorous analytical characterization of estradiol 3-propyl ether employs hyphenated techniques to ensure identity, purity, and stability:
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for identification and quantification. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode, the molecule generates a prominent protonated molecular ion [M+H]⁺ at m/z 315.2 (calculated for C₂₁H₃₁O₂⁺). Characteristic fragment ions arise from cleavage of the propyl ether bond (m/z 255.2, loss of C₃H₇⁺) and D-ring dehydration (m/z 297.2) [5] [10]. Deuterated analogs (e.g., Estradiol-d3 3-propyl ether, [M+H]⁺ m/z 318.2) serve as crucial internal standards for precise bioanalytical quantification, minimizing matrix effects .
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods utilizing C18 columns and UV/fluorescence detection are standard for purity assessment. Elution typically employs acetonitrile/water or methanol/water gradients. Estradiol 3-propyl ether’s UV profile reflects the phenolic A-ring (λₘₐₐ ≈ 280 nm), albeit slightly redshifted compared to estradiol due to etherification. SynZeal emphasizes traceability to pharmacopeial standards (USP/EP) via validated HPLC methods for use as a reference standard in ANDA filings [1].
Comparative Analytical Performance: Sensitivity requirements for detecting endogenous estrogens and metabolites in complex biological matrices (serum, plasma) are exceptionally high (0.5–5 pg/mL). While estradiol 3-propyl ether itself is typically analyzed at higher concentrations (e.g., in quality control), the LC-MS/MS methodologies developed for its quantification share core principles (extraction, derivatization for sensitivity if needed, selective detection) with clinical estrogen assays [5].
Table 2: Key Analytical Techniques for Estradiol 3-Propyl Ether Characterization
Technique | Key Parameters/Features | Primary Application |
---|---|---|
LC-MS/MS (Quantitative) | Ionization: ESI(+); MRM: m/z 315.2 > 255.2/297.2; LOD/LOQ: ng/mL-pg/mL range achievable | Identity confirmation, impurity profiling, trace analysis in biological matrices (using deuterated IS) [4][5][10] |
HPLC-UV/FLD | Column: C18; Mobile Phase: MeOH/ACN-H₂O gradient; Detection: UV ~280 nm | Purity assessment, stability testing, reference standard qualification [1][3] |
Stability-Indicating Assays | Forced degradation (acid/base/oxidation/heat/light) followed by HPLC or LC-MS | Evaluation of degradation pathways and product stability [1] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: